![molecular formula C21H17F2N3O2 B2508473 1-(3,4-difluorobenzoyl)-N-(2-methylquinolin-5-yl)azetidine-3-carboxamide CAS No. 1334373-87-3](/img/structure/B2508473.png)
1-(3,4-difluorobenzoyl)-N-(2-methylquinolin-5-yl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-difluorobenzoyl)-N-(2-methylquinolin-5-yl)azetidine-3-carboxamide, also known as DFAQ or AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown promising results in the treatment of non-small cell lung cancer (NSCLC) patients with EGFR T790M mutations.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimicrobial Applications
Research has demonstrated that compounds related to 1-(3,4-difluorobenzoyl)-N-(2-methylquinolin-5-yl)azetidine-3-carboxamide have significant antibacterial and antimicrobial properties. For instance, azetidinylquinolones have been studied for their antibacterial efficacy, showing potent activity against both Gram-positive and Gram-negative bacteria. These compounds' structure-activity relationships indicate that specific stereochemistry at the azetidine moiety significantly increases their antibacterial activity and oral efficacy (Frigola et al., 1995).
Cytotoxic and Antitumor Applications
Several derivatives of quinoline and related frameworks exhibit notable cytotoxic activities against various cancer cell lines. This suggests their potential as anticancer agents. For example, dibenz[f,ij]isoquinoline derivatives have shown substantial growth delays in in vivo models of colon tumors, indicating their potential for further investigation as antitumor agents (Bu et al., 2001).
Antitubercular Activities
Compounds within this chemical framework have also been evaluated for their antitubercular activities. Pyrimidine-azetidinone analogues, for instance, have been synthesized and tested for their efficacy against Mycobacterium tuberculosis, providing a foundation for designing more effective antitubercular agents (Chandrashekaraiah et al., 2014).
Analgesic Activity
Some new pyrazoles and triazoles bearing quinazoline moieties have been synthesized and evaluated for their analgesic activity. These studies have provided insights into the potential use of such compounds in developing new analgesic drugs (Saad et al., 2011).
Anti-Inflammatory Properties
Quinoline derivatives have also been explored for their anti-inflammatory properties. Research has shown that attaching furan-2(3H)-ones to quinoline can result in compounds with significant anti-inflammatory activity, offering a promising approach for the development of new anti-inflammatory agents (Alam et al., 2011).
Eigenschaften
IUPAC Name |
1-(3,4-difluorobenzoyl)-N-(2-methylquinolin-5-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N3O2/c1-12-5-7-15-18(24-12)3-2-4-19(15)25-20(27)14-10-26(11-14)21(28)13-6-8-16(22)17(23)9-13/h2-9,14H,10-11H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTOGHLGDRSMKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3CN(C3)C(=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-difluorobenzoyl)-N-(2-methylquinolin-5-yl)azetidine-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.